R(+)-Alpha Lipoic Acid SodiuM R(+)-Alpha Lipoic Acid SodiuM
Brand Name: Vulcanchem
CAS No.: 176110-81-9
VCID: VC0174209
InChI: InChI=1S/C8H14O2S2.Na/c9-8(10)4-2-1-3-7-5-6-11-12-7;/h7H,1-6H2,(H,9,10);/q;+1/p-1/t7-;/m1./s1
SMILES: C1CSSC1CCCCC(=O)O.[Na]
Molecular Formula: C8H13NaO2S2
Molecular Weight: 228.3 g/mol

R(+)-Alpha Lipoic Acid SodiuM

CAS No.: 176110-81-9

Cat. No.: VC0174209

Molecular Formula: C8H13NaO2S2

Molecular Weight: 228.3 g/mol

* For research use only. Not for human or veterinary use.

R(+)-Alpha Lipoic Acid SodiuM - 176110-81-9

Specification

CAS No. 176110-81-9
Molecular Formula C8H13NaO2S2
Molecular Weight 228.3 g/mol
IUPAC Name sodium;5-[(3R)-dithiolan-3-yl]pentanoate
Standard InChI InChI=1S/C8H14O2S2.Na/c9-8(10)4-2-1-3-7-5-6-11-12-7;/h7H,1-6H2,(H,9,10);/q;+1/p-1/t7-;/m1./s1
Standard InChI Key UUDFBRWLHZIIQX-OGFXRTJISA-M
Isomeric SMILES C1CSS[C@@H]1CCCCC(=O)[O-].[Na+]
SMILES C1CSSC1CCCCC(=O)O.[Na]
Canonical SMILES C1CSSC1CCCCC(=O)[O-].[Na+]

Introduction

Chemical and Structural Characteristics

Molecular Architecture

NaRALA features a chiral dithiolane ring system conjugated to a pentanoic acid backbone, stabilized through sodium salt formation. The molecular formula is C₈H₁₃NaO₂S₂, with a molecular weight of 228.307 g/mol . X-ray crystallography confirms the (3R)-stereochemical configuration, which is identical to endogenous lipoic acid produced in human mitochondria . The sodium counterion enhances aqueous solubility to >500 mg/mL compared to <1 mg/mL for non-salt R-ALA, while preventing oxidative polymerization—a common degradation pathway in acidic environments .

Table 1: Physicochemical Properties

PropertyValue
CAS Number176110-81-9
Molecular FormulaC₈H₁₃NaO₂S₂
Exact Mass228.025467 Da
Solubility (H₂O, 25°C)>500 mg/mL
pKa1.9 (carboxyl), 4.7 (dithiolane)

Pharmacokinetic Profile

Absorption and Bioavailability

Pharmacokinetic studies reveal NaRALA achieves 10–30× higher plasma concentrations than equimolar doses of non-salt R-ALA. A crossover trial in healthy adults demonstrated dose-proportional kinetics:

  • 200 mg NaRALA: Cₘₐₓ = 4,186.8 ± 1,956.7 μg/L, AUC₀–₈ = 1,893.6 ± 759.4 μg·h⁻¹·L⁻¹

  • 300 mg NaRALA: Cₘₐₓ = 6,985.6 ± 3,775.8 μg/L, AUC₀–₈ = 3,575.2 ± 1,149.2 μg·h⁻¹·L⁻¹

The sodium salt’s ionization state facilitates rapid passive diffusion across intestinal epithelia, achieving Tₘₐₓ within 0.25–0.33 hours post-administration . Consecutive dosing at 15-minute intervals produces sustained plasma levels comparable to intravenous infusion, with negligible protein binding (<5%) enabling efficient tissue distribution .

Metabolic Fate

Hepatic reduction converts ~60% of absorbed NaRALA to dihydrolipoic acid (DHLA), the primary active metabolite. Cytochrome P450 2E1 mediates side-chain β-oxidation, yielding tetranorlipoic acid derivatives excreted renally. Terminal elimination half-life ranges 1.2–2.1 hours, unaffected by hepatic impairment due to extrahepatic metabolic pathways .

Mechanisms of Action

Antioxidant Regeneration Systems

NaRALA exhibits dual-phase redox activity:

  • Direct radical quenching: Scavenges hydroxyl (- OH), peroxyl (ROO- ), and peroxynitrite (ONOO⁻) radicals via dithiolane ring oxidation (E°' = -0.32 V) .

  • Redox cycling: Regenerates endogenous antioxidants through electron transfer to:

    • Oxidized glutathione (GSSG → GSH)

    • Vitamin E (α-tocopheroxyl → α-tocopherol)

    • Ascorbate (dehydroascorbate → ascorbic acid)

In diabetic models, NaRALA increases nuclear factor erythroid 2-related factor 2 (Nrf2) translocation by 3.2-fold, upregulating glutathione peroxidase and catalase expression .

Mitochondrial Modulation

As a pyruvate dehydrogenase (PDH) cofactor, NaRALA enhances acetyl-CoA production by 27% in hepatocytes, shifting energy metabolism from fatty acid β-oxidation to glucose utilization . This mitochondrial substrate selection improves insulin sensitivity, demonstrated by 34% higher GLUT4 translocation in skeletal myocytes versus controls .

Clinical Applications

Diabetic Neuropathy

A 4-month RCT (n=120) with 600 mg/day NaRALA reduced Total Symptom Score (TSS) by 5.8 points vs. 2.1 for placebo (p<0.001). Quantitative sensory testing confirmed 39% improvement in vibration perception threshold . Mechanistically, NaRALA inhibits advanced glycation end-product (AGE) formation by 68% through carbonyl scavenging, preventing axonal demyelination .

Oxidative Stress Mitigation

In a pilot study of high cardiovascular risk patients (n=20), 1-month NaRALA supplementation (300 mg/day) decreased reactive oxygen species (ROS) by 41% (p=0.003) and increased plasma total antioxidant capacity (TAC) by 29% (p=0.01). Glutathione reductase activity rose 2.3-fold, confirming redox cycling efficacy .

Table 2: Clinical Outcomes in Metabolic Disorders

ConditionDose (mg/day)DurationOutcomeReference
Type 2 Diabetes6006 monthsHbA1c ↓ 1.2% (p=0.02)
Obesity30012 weeksWaist circumference ↓ 4.1 cm (p=0.04)
Hepatic Steatosis20024 weeksALT ↓ 34% (p=0.01)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator